2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is connected to a thioether linkage and an acetamide group, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the substitution of ethyl bromoacetate with sodium thiosulfate to form the Bunte salt, ethyl acetate-2-sodium thiosulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, making it a candidate for antiviral drug development.
Biological Studies: It has been studied for its effects on respiratory syncytial virus (RSV) and influenza A virus, demonstrating inhibitory activity against these viruses.
Chemical Biology: The compound’s indole scaffold makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with viral RNA-dependent RNA polymerase (RdRp). The compound inhibits the replication of viral RNA by binding to the RdRp active site, thereby preventing the synthesis of viral RNA . This mechanism is similar to that of other RdRp inhibitors like remdesivir.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)-N-benzyl-acetamide: Another compound with a similar structure that has shown inhibitory activity against SARS-CoV-2 RdRp.
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide: This compound has been studied for its antiviral activity against respiratory syncytial virus and influenza A virus.
Uniqueness
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its phenethyl group enhances its binding affinity to viral RdRp, making it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNPSXJQNJPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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